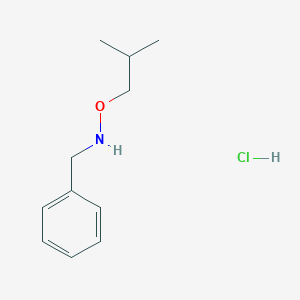![molecular formula C19H23N3O3 B2961296 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2201427-52-1](/img/structure/B2961296.png)
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Flexibility
The molecular and crystal structures of hydroxy derivatives of hydropyridine, including analogs similar in structure to 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one, have been studied for their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds. These studies provide insight into how molecular packing in crystals is influenced by hydrogen bonding, demonstrating the compounds' ability to form noncentrosymmetric and polysystem crystals, which is crucial for understanding their potential applications in scientific research (Kuleshova & Khrustalev, 2000).
Intramolecular Interactions and Reactivity
Research on intramolecular pyridine-based frustrated Lewis pairs reveals the formation of monomeric compounds through the deprotonation of methylpyridines. These compounds exhibit unique intramolecular B-N bonds and low reactivity towards various molecules, highlighting the significance of intramolecular interactions in dictating the chemical behavior and potential applications of such compounds (Körte et al., 2015).
Conformational Analysis of Chiral Hindered Amides
The conformational analysis of chiral hindered amides, including those related to the structure of interest, has been conducted to understand the dynamic and static structures of these compounds. This research is crucial for determining how conformational aspects affect the compounds' reactivity and stability, laying the groundwork for potential applications in the development of new materials or drugs (Rauk et al., 1983).
Novel Synthesis Methods
Innovative synthesis methods have been developed for compounds structurally related to 1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one. These methods provide a foundation for synthesizing complex organic compounds efficiently, which is essential for their application in pharmaceuticals, materials science, and chemical research (Smaliy et al., 2011).
Crystal Structures and Molecular Associations
The crystal structures of certain derivatives have been analyzed to understand the effects of molecular associations on the compounds' physical properties. This research is pivotal for applications in materials science, where the physical characteristics of materials at the molecular level are critical for their functionality (Raghuvarman et al., 2014).
Propiedades
IUPAC Name |
1-methyl-3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-3-9-20-17(14)25-13-15-7-11-22(12-8-15)19(24)16-6-4-10-21(2)18(16)23/h3-6,9-10,15H,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXGFNFYNMMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)
![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)
![5-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961232.png)

